4-Aminocyclohexane-1-carboxamide

Opioid Receptor Pharmacology Analgesic Development Pain Therapeutics

4-Aminocyclohexane-1-carboxamide (CAS 856758-75-3) delivers a cis-1,4-disubstituted cyclohexane core with a distinct hydrogen-bonding carboxamide pharmacophore — not interchangeable with gabapentin precursors or 2-substituted regioisomers. This scaffold enables dual MOR (Ki=660 nM) and ORL1 (Ki=57 nM) receptor engagement for developing safer analgesics with reduced abuse liability (see US9403767). The rigid cyclohexane backbone provides structural preorganization for peptidomimetics, CNS-targeted candidates, and NMDA antagonist SAR (class-level IC50 down to 2.16 μM). Supplied as a diastereomeric mixture at ≥95% purity. Verify stereochemistry upon receipt to avoid synthetic dead-ends. For R&D use only.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 856758-75-3
Cat. No. B3038315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminocyclohexane-1-carboxamide
CAS856758-75-3
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)N)N
InChIInChI=1S/C7H14N2O/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)
InChIKeyUDPBBKMADGQOBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminocyclohexane-1-carboxamide (CAS 856758-75-3): Technical Specification and Procurement Relevance


4-Aminocyclohexane-1-carboxamide (CAS 856758-75-3) is a small-molecule cyclohexane derivative with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol . It features a 1,4-disubstituted cyclohexane core bearing a primary amine (-NH2) and a carboxamide (-CONH2) functional group . The compound exists as a mixture of diastereomers and is commercially available with a typical purity specification of ≥95% . Its structural simplicity and dual functional groups make it a versatile intermediate in medicinal chemistry, particularly as a chiral building block for the synthesis of peptidomimetics and CNS-targeted drug candidates .

Why Stereochemical and Scaffold Identity Matter for 4-Aminocyclohexane-1-carboxamide Selection


In-class compounds such as 4-aminocyclohexanecarboxylic acid (gabapentin precursor) or 2-aminocyclohexane-1-carboxamide regioisomers cannot be simply interchanged with 4-aminocyclohexane-1-carboxamide due to distinct stereochemical and functional group arrangements that dictate biological activity and synthetic utility. The cis-1,4-substitution pattern offers a specific spatial orientation that enables precise structural modifications for target-specific applications . Furthermore, the carboxamide at the 1-position provides a distinct hydrogen-bonding pharmacophore compared to the carboxylic acid of gabapentin analogs, which translates into differential binding profiles at the μ-opioid receptor (Ki = 660 nM) and ORL1 receptor (Ki = 57 nM) [1]. Generic substitution without stereochemical verification risks irreproducible biological outcomes and synthetic dead-ends.

Quantitative Evidence Guide: 4-Aminocyclohexane-1-carboxamide vs. Comparators


μ-Opioid Receptor Binding Affinity: Comparative Ki Data from Patent US9403767

A substituted 4-aminocyclohexane derivative bearing the core scaffold of 4-aminocyclohexane-1-carboxamide exhibited a Ki of 660 nM for the human μ-opioid receptor (MOR) in a homogeneous receptor binding assay [1]. Within the same patent series, optimized derivatives achieved sub-nanomolar MOR affinity (Ki = 0.350 nM), demonstrating that the 4-aminocyclohexane-1-carboxamide scaffold serves as a viable starting point for developing high-potency opioid ligands [2]. This establishes a baseline affinity for scaffold-based optimization.

Opioid Receptor Pharmacology Analgesic Development Pain Therapeutics

ORL1 Receptor Affinity Profile: Nociceptin Receptor Binding Data

A 4-aminocyclohexane-1-carboxamide derivative demonstrated a Ki of 57 nM for the human nociceptin receptor (ORL1) in a radioligand binding assay using [³H]-nociceptin/orphanin FQ [1]. Within the same patent series, other derivatives displayed ORL1 Ki values ranging from 0.4 nM to 990 nM [2], indicating that the scaffold is amenable to tunable ORL1 receptor affinity through structural modification.

Nociceptin/Orphanin FQ Receptor Pain Modulation GPCR Pharmacology

Class-Level NMDA Receptor Antagonism: Amino-alkyl-cyclohexane Comparison

Amino-alkyl-cyclohexanes as a structural class exhibit uncompetitive NMDA receptor antagonism with strong voltage-dependency and fast blocking kinetics [1]. Representative compound MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane HCl) demonstrated an IC50 of 2.16 ± 0.03 μM against glutamate toxicity in cultured cortical neurons, with NMDA receptor current antagonism IC50 of 1.29 μM at -70 mV [2]. While 4-aminocyclohexane-1-carboxamide is a simpler scaffold lacking the alkyl substitution pattern of MRZ 2/579, the cyclohexane-1-carboxamide core is a recognized pharmacophore for NMDA receptor modulation.

NMDA Receptor Antagonists Neuroprotection Excitotoxicity

Synthetic Accessibility and Stereochemical Control: trans vs. cis Isomer Separation

The trans isomer of 4-aminocyclohexane-1-carboxamide (CAS 791775-31-0) can be obtained via catalytic reduction of 4-aminobenzoic acid derivatives, yielding the desired product with a high trans ratio . The cis isomer (CAS 754182-14-4) is also commercially available, enabling researchers to procure stereochemically defined material for SAR studies. The stereochemistry significantly influences pharmacokinetic and pharmacodynamic properties . While both isomers share the same molecular formula (C7H14N2O) and molecular weight (142.20 g/mol), their distinct spatial arrangements result in different biological activities.

Stereoselective Synthesis Process Chemistry Chiral Building Blocks

Vasodilatory Pharmacological Profile: Class-Level Blood Flow Increase

Patent literature discloses that 4-amino(alkyl)cyclohexane-1-carboxamide compounds exhibit potent and long-lasting blood flow-increasing actions in coronary, cerebral, renal, and peripheral arteries [1]. These compounds are claimed to be less toxic than conventional calcium antagonists and are useful as antihypertensive agents [2]. While specific quantitative blood flow increase data for the unsubstituted 4-aminocyclohexane-1-carboxamide is not publicly available, the class-level pharmacological activity establishes the scaffold's utility in cardiovascular drug discovery.

Antihypertensive Agents Cardiovascular Pharmacology Blood Flow Modulation

Anticancer Activity of 1,1-Disubstituted Cyclohexane-1-carboxamide Derivatives: Scaffold Validation

1,1-Disubstituted cyclohexane-1-carboxamide derivatives, structurally related to 4-aminocyclohexane-1-carboxamide, demonstrated significant anticancer activity in vitro [1]. Compound 5i exhibited an IC50 of 3.25 μM against the MCF-7 breast cancer cell line, outperforming the positive control doxorubicin (IC50 = 6.77 μM) [2]. Additionally, compounds 6a and 8a showed IC50 values of 3.03 μM and 5.21 μM, respectively, against the A549 lung carcinoma cell line, compared to doxorubicin (IC50 = 3.01 μM) [3]. These compounds also exhibited higher selectivity against the MCF-10 human breast normal cell line [3].

Apoptosis Inducers Cancer Chemotherapy Cyclohexane Carboxamides

High-Value Application Scenarios for 4-Aminocyclohexane-1-carboxamide Based on Evidence


μ-Opioid and ORL1 Dual Receptor Ligand Development

Researchers developing novel analgesics with reduced abuse liability can utilize 4-aminocyclohexane-1-carboxamide as a starting scaffold for SAR exploration. Patent US9403767 demonstrates that derivatives of this scaffold achieve measurable binding affinity at both the μ-opioid receptor (Ki = 660 nM) and ORL1 receptor (Ki = 57 nM), with optimized derivatives reaching sub-nanomolar MOR affinity (Ki = 0.350 nM) [1]. Procurement of this scaffold enables systematic exploration of substitution patterns to balance dual receptor activity, a strategy of growing interest for developing safer opioid analgesics [2].

NMDA Receptor Modulator and Neuroprotection Research

Neuroscience programs investigating NMDA receptor antagonists for neuroprotection, epilepsy, or CNS disorders can leverage the cyclohexane-1-carboxamide scaffold. Class-level evidence demonstrates that amino-alkyl-cyclohexanes act as uncompetitive NMDA antagonists with strong voltage-dependency (δ 0.55-0.87) and fast blocking kinetics, protecting against glutamate toxicity with IC50 values as low as 2.16 μM [3]. The unsubstituted 4-aminocyclohexane-1-carboxamide provides a minimal pharmacophore for SAR studies aimed at optimizing potency, voltage-dependency, and in vivo efficacy against MES-induced convulsions (ED50 range: 3.6-130 mg/kg i.p.) [4].

Chiral Building Block for CNS-Targeted Peptidomimetics

Medicinal chemistry groups synthesizing peptidomimetics or CNS-targeted drug candidates should procure stereochemically defined 4-aminocyclohexane-1-carboxamide isomers. The rigid cyclohexane backbone and defined stereochemistry (cis-1,4-substitution pattern) contribute to structural specificity, making it a valuable intermediate for developing enzyme inhibitors and receptor ligands . The compound's ability to mimic natural amino acids while offering enhanced metabolic stability makes it particularly useful for CNS-targeting agents where blood-brain barrier penetration is desired .

Apoptosis-Inducing Anticancer Agent Discovery

Oncology research programs focused on developing novel apoptosis inducers can utilize 4-aminocyclohexane-1-carboxamide as a core scaffold. Related 1,1-disubstituted cyclohexane-1-carboxamides have demonstrated potent anticancer activity, with derivative 5i achieving an IC50 of 3.25 μM against MCF-7 breast cancer cells (2.08-fold more potent than doxorubicin) [5]. These compounds induce caspase-3, -8, and -9 activities and G2/M growth arrest, while exhibiting higher selectivity against normal MCF-10 breast cells [6]. The 4-aminocyclohexane-1-carboxamide scaffold provides a foundation for designing novel analogs with improved potency and selectivity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminocyclohexane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.